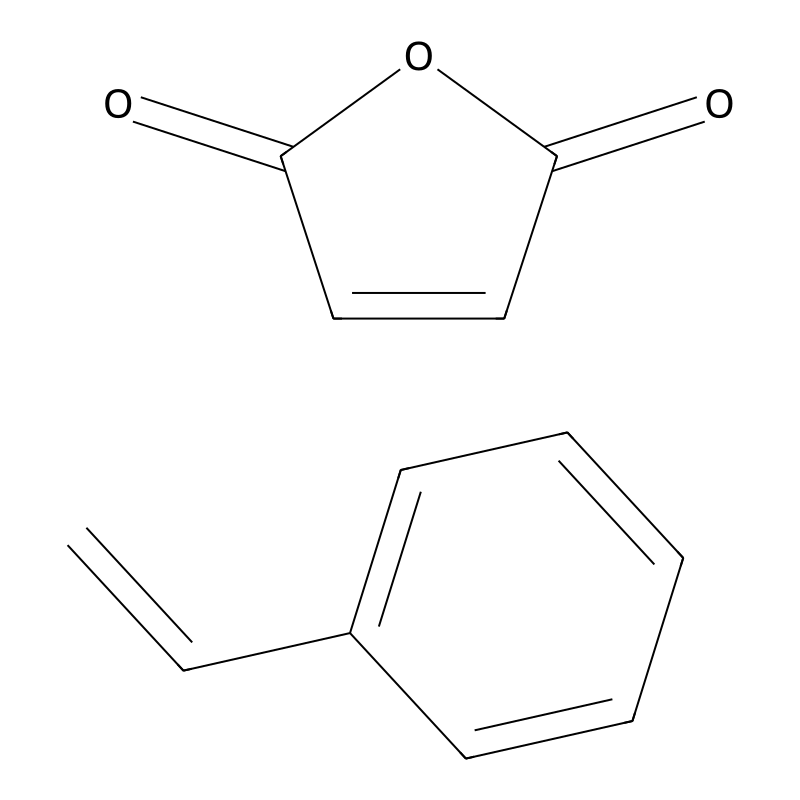Styromal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Styromal is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is classified as a phenolic compound and is known for its diverse applications in various fields, including pharmaceuticals and materials science. Styromal exhibits a unique structure that contributes to its chemical properties and biological activities. The compound is characterized by its aromatic ring and hydroxyl groups, which play a crucial role in its reactivity and interaction with biological systems .
Drug Delivery Systems
One area of research involving Styromal focuses on its potential for drug delivery. Scientists have explored using Styromal nanoparticles as carriers for therapeutic drugs. These nanoparticles can be designed to target specific tissues or cells, potentially improving drug efficacy and reducing side effects []. Research suggests Styromal nanoparticles can be modified to release their cargo in response to specific stimuli like pH changes or near-infrared light, allowing for controlled drug release [].
Biomedical Applications
Beyond drug delivery, Styromal's properties have been investigated for other biomedical applications. Studies have explored using Styromal as a biocompatible material for implants and scaffolds in tissue engineering []. Additionally, research suggests Styromal can be used as a coating material for biosensors, improving their sensitivity and stability [].
- Esterification: Styromal can react with carboxylic acids to form esters, which are important for synthesizing various derivatives.
- Oxidation: The hydroxyl groups in Styromal can be oxidized to form quinones, which may exhibit different biological activities.
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, allowing it to interact with various biological targets.
These reactions are essential for modifying Styromal to enhance its efficacy in specific applications .
Styromal has demonstrated notable biological activities, particularly in the context of cancer research. It exhibits:
- Antitumor Activity: Studies indicate that Styromal can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antioxidant Properties: The compound has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Anti-inflammatory Effects: Styromal may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .
Styromal can be synthesized through several methods:
- Phenolic Synthesis: Starting from phenolic precursors, Styromal can be synthesized via hydroxylation reactions.
- Condensation Reactions: The compound can also be produced through condensation reactions between aromatic aldehydes and ketones under acidic conditions.
- Green Chemistry Approaches: Recent advancements have focused on developing environmentally friendly synthesis routes that minimize waste and use renewable resources.
These methods allow for the efficient production of Styromal while maintaining high purity levels .
Styromal has a wide range of applications across various industries:
- Pharmaceuticals: Due to its antitumor and antioxidant properties, Styromal is being explored as a potential therapeutic agent for cancer treatment.
- Material Science: The compound is utilized in the development of polymers and coatings due to its stability and reactivity.
- Cosmetics: Its antioxidant properties make it an attractive ingredient in skincare products aimed at reducing oxidative damage.
The versatility of Styromal highlights its importance in both scientific research and commercial applications .
Interaction studies involving Styromal have revealed important insights into its mechanism of action:
- Protein Binding: Research indicates that Styromal can bind to specific proteins involved in cell signaling pathways, influencing their activity.
- Cellular Uptake: Studies have shown that Styromal is readily absorbed by cells, facilitating its biological effects.
- Synergistic Effects: When combined with other compounds, Styromal may exhibit enhanced efficacy, particularly in cancer therapies.
These studies are crucial for understanding how Styromal can be effectively used in therapeutic contexts .
Several compounds share structural or functional similarities with Styromal. Here’s a comparison highlighting their uniqueness:
The ongoing research into Styromal's synthesis, applications, and interactions continues to reveal its potential as a valuable compound in various scientific fields.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
25736-61-2
42912-79-8
Wikipedia
Use Classification
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2,5-Furandione, polymer with ethenylbenzene, zinc salt: INACTIVE
2,5-Furandione, polymer with ethenylbenzene: ACTIVE








